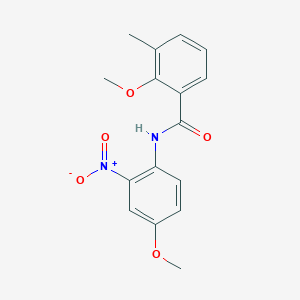
2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)propanamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "CMPF" and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CMPF is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CMPF has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway, which are both involved in regulating cellular metabolism and growth.
Biochemical and Physiological Effects:
CMPF has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the inhibition of cancer cell proliferation, and the regulation of blood pressure. CMPF has also been shown to improve insulin sensitivity and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMPF in lab experiments is its ability to selectively target specific signaling pathways in cells, which allows for more precise and targeted studies. However, one limitation of using CMPF is its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on CMPF, including:
1. Further studies on the mechanism of action of CMPF and its role in regulating cellular metabolism and growth.
2. Investigating the potential therapeutic applications of CMPF in other diseases, such as neurodegenerative disorders and autoimmune diseases.
3. Developing more efficient and cost-effective synthesis methods for CMPF.
4. Conducting clinical trials to evaluate the safety and efficacy of CMPF in humans.
In conclusion, CMPF is a chemical compound that has significant potential for therapeutic applications in various fields of scientific research. Its ability to selectively target specific signaling pathways in cells makes it a valuable tool for studying cellular metabolism and growth. Further research is needed to fully understand the mechanism of action of CMPF and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
CMPF has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and metabolic disorders. In cancer research, CMPF has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In cardiovascular disease, CMPF has been studied for its potential role in regulating blood pressure and preventing atherosclerosis. In metabolic disorders, CMPF has been shown to regulate glucose metabolism and improve insulin sensitivity.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-10-8-12(5-6-14(10)16)20-11(2)15(18)17-9-13-4-3-7-19-13/h3-8,11H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGQHALEXAKJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4404724.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4404730.png)
![4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4404736.png)
![2-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4404741.png)
![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4404753.png)

![1-[4-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4404770.png)
![2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4404772.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4404789.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4404791.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4404796.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4404797.png)
![5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4404801.png)